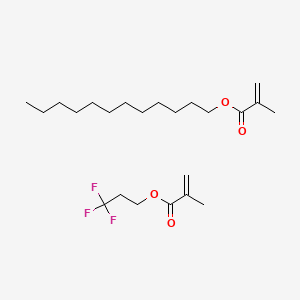
dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyl 2-methylprop-2-enoate: and 3,3,3-trifluoropropyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are characterized by their unique chemical structures, which include a long dodecyl chain and a trifluoropropyl group, respectively. They are used in various industrial applications due to their distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Dodecyl 2-methylprop-2-enoate
- This compound can be synthesized through the esterification of dodecanol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Reaction: [ \text{Dodecanol} + \text{Methacrylic Acid} \rightarrow \text{Dodecyl 2-methylprop-2-enoate} + \text{Water} ]
-
3,3,3-trifluoropropyl 2-methylprop-2-enoate
- This compound can be synthesized by reacting 3,3,3-trifluoropropanol with methacrylic acid in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reaction: [ \text{3,3,3-Trifluoropropanol} + \text{Methacrylic Acid} \rightarrow \text{3,3,3-Trifluoropropyl 2-methylprop-2-enoate} + \text{Water} ]
Industrial Production Methods
- Industrial production of these compounds often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
- Both compounds can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction
- Reduction of these esters can lead to the formation of alcohols.
Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
-
Substitution
- These compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Reagents: Sodium hydroxide (NaOH), Ammonia (NH₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
- These compounds are used as monomers in the synthesis of polymers and copolymers. Their unique structures impart specific properties to the resulting polymers, such as hydrophobicity and chemical resistance.
Biology
- In biological research, these compounds are used as intermediates in the synthesis of bioactive molecules. Their ester groups can be modified to introduce various functional groups, making them versatile building blocks.
Medicine
- These compounds are explored for their potential use in drug delivery systems. Their ability to form stable esters makes them suitable for encapsulating active pharmaceutical ingredients.
Industry
- In the industrial sector, these compounds are used as additives in lubricants, coatings, and adhesives. Their chemical stability and resistance to degradation make them valuable in enhancing the performance of industrial products.
Mécanisme D'action
- The mechanism of action of these compounds largely depends on their chemical structure. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing the corresponding alcohol and acid.
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauryl methacrylate: Similar to dodecyl 2-methylprop-2-enoate but with a shorter alkyl chain.
Hexadecyl methacrylate: Similar to dodecyl 2-methylprop-2-enoate but with a longer alkyl chain.
2,2,2-Trifluoroethyl methacrylate: Similar to 3,3,3-trifluoropropyl 2-methylprop-2-enoate but with a shorter fluorinated chain.
Uniqueness
- The presence of the trifluoropropyl group in 3,3,3-trifluoropropyl 2-methylprop-2-enoate imparts unique properties such as increased hydrophobicity and chemical resistance compared to non-fluorinated analogs.
- The long dodecyl chain in dodecyl 2-methylprop-2-enoate provides enhanced flexibility and lower glass transition temperature in polymers compared to shorter alkyl chain analogs.
These compounds, with their unique chemical structures and properties, find diverse applications across various fields, making them valuable in both research and industry.
Propriétés
Numéro CAS |
65605-58-5 |
|---|---|
Formule moléculaire |
C23H39F3O4 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2.C7H9F3O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5(2)6(11)12-4-3-7(8,9)10/h2,4-14H2,1,3H3;1,3-4H2,2H3 |
Clé InChI |
AIBYSHCOOFEZPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCC(F)(F)F |
Numéros CAS associés |
65605-58-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethenyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13419557.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
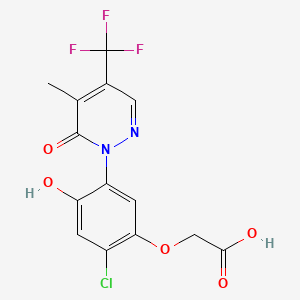
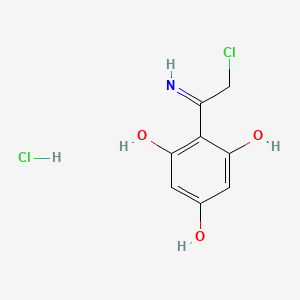
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
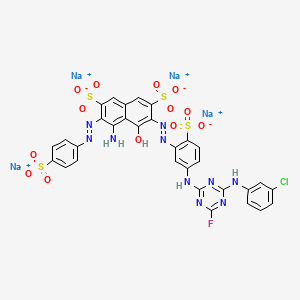
![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)
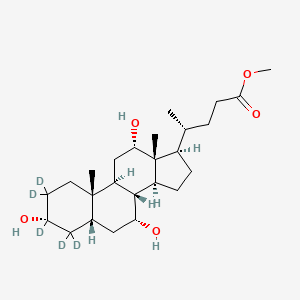
![(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419598.png)
